Methyl 4-oxotetrahydrofuran-3-carboxylate

GPR119 agonist fused-pyrimidine pharmaceutical intermediate

Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0), also designated as methyl 4-oxooxolane-3-carboxylate or tetrahydro-4-oxo-3-furancarboxylic acid methyl ester, is a heterocyclic β-keto ester with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol. This compound is a liquid at ambient temperature characterized by a density of 1.265–1.3 g/cm³ and a boiling point of 220 °C.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 57595-23-0
Cat. No. B046262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxotetrahydrofuran-3-carboxylate
CAS57595-23-0
SynonymsMethyl 4-Oxotetrahydrofuran-3-carboxylate; 
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1COCC1=O
InChIInChI=1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
InChIKeyFCUDJBUBWCJOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0): Product Definition and Core Procurement Specifications


Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0), also designated as methyl 4-oxooxolane-3-carboxylate or tetrahydro-4-oxo-3-furancarboxylic acid methyl ester, is a heterocyclic β-keto ester with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is a liquid at ambient temperature characterized by a density of 1.265–1.3 g/cm³ and a boiling point of 220 °C . Its documented primary application is as a critical synthetic intermediate for the preparation of fused-pyrimidine derivatives, which have been developed as a series of novel GPR119 agonists for therapeutic programs targeting metabolic disorders .

Procurement Risk Alert: Why Generic Tetrahydrofuran Carboxylates Cannot Substitute Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0)


Substituting Methyl 4-oxotetrahydrofuran-3-carboxylate with structurally similar tetrahydrofuran-3-carboxylates—such as methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) or its enantiopure (R)-methyl tetrahydrofuran-3-carboxylate (CAS 191347-93-0) —introduces substantial risk of synthetic failure or diminished downstream efficacy. While these analogs share the core tetrahydrofuran scaffold, they lack the critical C4 ketone functional group that fundamentally alters both physicochemical properties and reactivity profiles . The absence of this ketone eliminates the compound's capacity to participate in essential condensation and cyclization reactions required for constructing fused heterocyclic systems, such as the fused-pyrimidine derivatives documented in GPR119 agonist programs . Furthermore, the presence of the C4 ketone creates an active methylene proton at the C3 position (α- to both carbonyls), enabling deprotonation and subsequent alkylation or acylation chemistry that is entirely unavailable to the non-ketone analogs . Procuring a generic tetrahydrofuran carboxylate based solely on scaffold similarity therefore constitutes a functional mismatch, potentially derailing established synthetic routes and necessitating costly re-optimization. The quantitative evidence below substantiates why this specific CAS registration remains non-negotiable for applications requiring the precise reactivity embedded in the 4-oxo-substituted framework.

Quantitative Differential Evidence: Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) vs. Structural Analogs


Patent-Corroborated Pharmaceutical Utility: GPR119 Agonist Intermediate Differentiation

Methyl 4-oxotetrahydrofuran-3-carboxylate is explicitly specified as the starting material for the preparation of fused-pyrimidine derivatives developed as novel GPR119 agonists, a therapeutic target for type 2 diabetes and obesity. In contrast, the non-ketone analog methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) lacks documented utility in this specific pharmaceutical synthetic pathway . The compound's functional role is validated by its inclusion in multiple patent filings, including WO 2004/094400 A2, WO 2005/040109 A1, and US 2006/009451 A1, as a key intermediate . This patent-documented, target-specific application constitutes a verifiable procurement differentiation that generic tetrahydrofuran carboxylates cannot match.

GPR119 agonist fused-pyrimidine pharmaceutical intermediate metabolic disorders

Structural and Functional Group Differentiation: C4 Ketone Presence Dictates Synthetic Reactivity

The target compound possesses a C4 ketone carbonyl group that is structurally absent in the closest analogs methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) and (R)-methyl tetrahydrofuran-3-carboxylate (CAS 191347-93-0) . This ketone, in conjunction with the C3 ester, generates an active methylene proton at the C3 position (α- to both carbonyls) with a predicted pKa of 10.72 ± 0.20 . This acidity enables deprotonation and subsequent alkylation or acylation at C3—chemistry that is foundational for constructing fused heterocyclic systems . The non-ketone analogs lack this acidic proton, rendering them incapable of participating in enolate-based condensation pathways central to the documented synthetic applications of the target compound.

β-keto ester heterocyclic synthesis condensation reactions active methylene

Synthetic Route Yield Data: Benchmarking Synthesis Efficiency

A reproducible synthetic route to Methyl 4-oxotetrahydrofuran-3-carboxylate has been documented in patent literature (US 7,842,822 B2), employing NaH-mediated Dieckmann-type cyclization of a diester precursor in ether . This methodology delivers the target compound in approximately 54% isolated yield (12.9 g from a 166.5 mmol scale reaction) after flash chromatographic purification . While direct comparative yield data against alternative synthetic routes to the same compound exist (reported yields of ~26% and ~55% for variant procedures) , these represent intra-compound route optimization rather than cross-compound comparison. A formal head-to-head yield comparison against the synthesis of non-ketone analogs under identical conditions has not been identified in the accessible literature.

synthetic yield Dieckmann condensation process chemistry NaH-mediated cyclization

Physicochemical Property Divergence: LogP, Density, and Boiling Point Comparison

The introduction of the C4 ketone functional group produces measurable divergence in key physicochemical properties relative to the non-ketone analog. Methyl 4-oxotetrahydrofuran-3-carboxylate exhibits a higher density (1.265–1.3 g/cm³) compared to methyl tetrahydrofuran-3-carboxylate (1.108 g/cm³) . The boiling point differential is also pronounced: 220 °C for the target compound versus 158.8 ± 23.0 °C (or 99–102 °C at 60 Torr reduced pressure) for the comparator . Critically, the calculated LogP values differ substantially: XLogP3 = -0.2 for the target compound versus an estimated LogP of approximately -1.03 for the comparator . This LogP differential indicates a meaningful difference in lipophilicity that can influence solubility behavior in organic solvents and partitioning during chromatographic purification steps.

LogP density boiling point physicochemical properties

Storage and Stability Requirements: Inert Atmosphere Mandate

Methyl 4-oxotetrahydrofuran-3-carboxylate requires storage under inert gas (nitrogen or argon) at 2–8 °C , with some suppliers additionally recommending long-term storage in a freezer under -20 °C . This storage specification is more stringent than that for the non-ketone analog methyl tetrahydrofuran-3-carboxylate, for which standard storage at room temperature in a cool, dry place is generally sufficient. The inert atmosphere requirement for the target compound likely reflects the enhanced reactivity of its β-keto ester moiety, particularly the susceptibility of the active methylene position to oxidation or moisture-mediated degradation. The predicted pKa of 10.72 ± 0.20 for the C3 proton is consistent with enolate formation under basic conditions, implying potential for undesired side reactions during prolonged ambient storage.

storage conditions inert atmosphere chemical stability refrigeration

Verified Application Scenarios for Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) Based on Differential Evidence


GPR119 Agonist Lead Optimization and Medicinal Chemistry Programs

Methyl 4-oxotetrahydrofuran-3-carboxylate is a validated starting material for the synthesis of fused-pyrimidine derivatives evaluated as GPR119 agonists, a therapeutic target for type 2 diabetes and obesity . Patent filings including WO 2004/094400 A2, WO 2005/040109 A1, and US 2006/009451 A1 explicitly cite this CAS number in synthetic procedures leading to biologically active fused heterocycles . Procurement of this specific intermediate supports medicinal chemistry efforts requiring access to this defined chemical space for structure-activity relationship (SAR) exploration and lead optimization campaigns.

β-Keto Ester Chemistry: Enolate Alkylation and Heterocycle Construction

The presence of an active methylene proton at the C3 position (predicted pKa = 10.72 ± 0.20) renders this compound a competent substrate for enolate alkylation, acylation, and condensation reactions that are inaccessible to non-ketone tetrahydrofuran carboxylate analogs. This reactivity profile supports the construction of more complex molecular architectures, including fused heterocyclic systems, through deprotonation followed by electrophilic trapping. The combination of a tetrahydrofuran scaffold with both ester and ketone functionalities in a β-relationship provides a versatile synthetic handle applicable to diverse organic synthesis and methodology development contexts.

Chiral Building Block Precursor via Asymmetric Synthesis

Methyl 4-oxotetrahydrofuran-3-carboxylate contains an undefined stereocenter at the C3 position (the carbon bearing the ester group) . This prochiral center enables the compound to serve as a precursor for asymmetric transformations, including enantioselective reduction or alkylation, to generate chiral tetrahydrofuran derivatives with defined stereochemistry. Patent literature indicates the compound's relevance to the preparation of high-optical-purity 3-hydroxytetrahydrofuran derivatives . Procurement of this specific CAS number provides access to a scaffold amenable to asymmetric methodology development and the synthesis of enantiomerically enriched intermediates.

Process Chemistry Development and Scale-Up Studies

The availability of patent-documented synthetic routes with defined yield benchmarks—including a 54% isolated yield protocol via NaH-mediated Dieckmann-type cyclization (US 7,842,822 B2) —supports process chemistry development and manufacturing scale-up evaluations. The compound's physicochemical property profile, including a density of 1.265–1.3 g/cm³, a boiling point of 220 °C, and an XLogP3 of -0.2 , provides essential data for solvent selection, workup optimization, and purification protocol design. The documented storage requirement under inert atmosphere at 2–8 °C must be integrated into process design and supply chain logistics planning.

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